1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane
Overview
Description
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane is an organic compound with the molecular formula C7H14Br2O2. This compound is characterized by the presence of bromine atoms and methoxy groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane typically involves the bromination of corresponding methoxy-substituted propane derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane include:
1-Bromo-2-(methoxymethyl)benzene: This compound has a benzene ring instead of a propane backbone, leading to different reactivity and applications.
1-Bromo-2-methylpropane: Lacks the methoxy groups, resulting in different chemical properties and uses.
2-Bromoethyl methyl ether: Contains an ether linkage and a different substitution pattern, affecting its reactivity.
The uniqueness of this compound lies in its combination of bromine and methoxy groups, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2O2/c1-10-5-7(3-8,4-9)6-11-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNFQRZLCFPCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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